Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound named Ethyl 2-(4-formylphenyl)acetate has been synthesized . Another compound, 5-(4-formylphenyl)-isophthalaldehyde (FPPA), has been synthesized and used in the construction of covalent organic frameworks .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the molecular structure of Ethyl 2-(4-formylphenyl)propanoate has been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of 4-N,N-dimethylaminobenzaldehyde with ethyl 2-(4-formylphenyl)propanoate has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the properties of Ethyl 2-(4-formylphenyl)acetate have been reported .Scientific Research Applications
Biothiol Detection in Living Cells
Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate, a derivative closely related to Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate, has been developed as a colorimetric and ratiometric fluorescent probe. This probe is significant for the rapid, sensitive, and selective detection of biothiols, including cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) in physiological media. The application is crucial for understanding cellular functions and has potential in analytical chemistry and diagnostics due to its ability to perform bioimaging within 20 minutes, highlighting its high application potential in these fields (Wang et al., 2017).
Antimicrobial and Antioxidant Activities
Synthesis of lignan conjugates via cyclopropanation, incorporating ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates, has shown significant antimicrobial and antioxidant activities. The compounds demonstrated remarkable antibacterial and antifungal properties, with some exhibiting profound antioxidant potential. This highlights their potential pharmaceutical properties (Raghavendra et al., 2016).
Enhanced Nonlinear Optical Limiting
Donor-acceptor substituted thiophene dyes, including derivatives with -CHO substitution, have been synthesized for optoelectronic devices aimed at protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications. These dyes demonstrate nonlinear absorption and optical limiting behavior under laser excitation, attributed to two-photon absorption processes. The exceptional optical limiting performance of these chromophores underlines their utility in photonic or optoelectronic devices (Anandan et al., 2018).
Synthesis of Benzodiazepine Derivatives
A one-pot, three-component condensation process involving thiophene aldehydes has been developed for the synthesis of ethyl 4-methyl-2-(thiophen)-2,5-dihydro-1,5-benzodiazepine-3-carboxylate. This process highlights a mild, efficient, and environmentally benign protocol, providing a general approach to the synthesis of these derivatives, which could have various pharmaceutical applications (Li & Wang, 2014).
Anticancer Activity
Novel thiophene and benzothiophene derivatives have been synthesized and evaluated as anti-cancer agents, demonstrating significant anti-proliferative activity against various tumor cell lines. This research indicates the potential of these compounds in cancer therapy, highlighting the versatility of thiophene derivatives in medicinal chemistry (Mohareb et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-(4-formylphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-2-17-14(16)13-8-7-12(18-13)11-5-3-10(9-15)4-6-11/h3-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDQOSNQMGRVAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376967 |
Source
|
Record name | ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate | |
CAS RN |
850074-81-6 |
Source
|
Record name | ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.